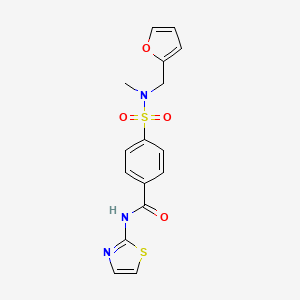

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide

CAS No.: 899963-95-2

Cat. No.: VC5069327

Molecular Formula: C16H15N3O4S2

Molecular Weight: 377.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899963-95-2 |

|---|---|

| Molecular Formula | C16H15N3O4S2 |

| Molecular Weight | 377.43 |

| IUPAC Name | 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C16H15N3O4S2/c1-19(11-13-3-2-9-23-13)25(21,22)14-6-4-12(5-7-14)15(20)18-16-17-8-10-24-16/h2-10H,11H2,1H3,(H,17,18,20) |

| Standard InChI Key | XQOTYQHBQDRPKL-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Introduction

Synthesis

While specific synthesis routes for this compound are unavailable in the provided data, general methods for synthesizing such compounds involve:

-

Preparation of Benzamide Derivatives:

-

Reacting substituted benzoic acid derivatives with thionyl chloride or other activating agents to form benzoyl chlorides.

-

Coupling benzoyl chlorides with amines or heterocycles like thiazole under controlled conditions.

-

-

Introduction of Sulfamoyl Group:

-

Sulfamoylation is typically achieved by reacting amines with sulfonyl chlorides or sulfamoyl chlorides in the presence of a base.

-

-

Attachment of Furan Substituent:

-

Furan derivatives can be introduced via alkylation or nucleophilic substitution reactions.

-

Each step requires purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity.

3.1. Antimicrobial Activity

Heterocyclic compounds containing thiazole and furan rings are known for their antimicrobial properties. The sulfamoyl group further enhances bioactivity by mimicking sulfonamide antibiotics, which inhibit bacterial folate synthesis.

3.2. Anticancer Activity

Benzamide derivatives have been explored as anticancer agents due to their ability to interact with DNA or inhibit enzymes involved in tumor growth. The thiazole ring often contributes to binding affinity and selectivity toward cancer cell targets.

Related Research Findings

Although no direct studies on this specific compound were found, related research on structurally similar molecules provides insights:

4.1. Thiazole Derivatives

Thiazole-based compounds have demonstrated significant antimicrobial and anticancer activities in various studies. For example:

-

Derivatives of N-(thiazol-2-yl)benzamide have shown activity against Gram-positive and Gram-negative bacteria .

4.2. Sulfamoyl Compounds

Sulfamoyl-containing molecules are widely studied for their role in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and antimicrobial agents .

4.3. Furan Substituents

Furan derivatives contribute to bioactivity by enhancing lipophilicity and facilitating interactions with biological targets such as enzymes or receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume